molecular formula C18H19Cl2N3O3 B11453835 5-(2,4-dichlorophenyl)-6-(1-hydroxybutan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2,4-dichlorophenyl)-6-(1-hydroxybutan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11453835
M. Wt: 396.3 g/mol
InChI Key: ZFCNZEOTUUHKOK-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-6-(1-hydroxybutan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of dichlorophenyl and hydroxybutan-2-yl groups further enhances its chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

The synthesis of 5-(2,4-dichlorophenyl)-6-(1-hydroxybutan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 2,4-dichlorophenyl group is usually accomplished via electrophilic aromatic substitution, while the hydroxybutan-2-yl group can be added through nucleophilic substitution or addition reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxybutan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The dichlorophenyl group can be reduced under specific conditions to form less chlorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that retain the core pyrrolo[3,4-d]pyrimidine structure.

Scientific Research Applications

5-(2,4-dichlorophenyl)-6-(1-hydroxybutan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity, while the hydroxybutan-2-yl group can influence the compound’s solubility and bioavailability. The pyrrolo[3,4-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives with different substituents. For example:

    5-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione: Lacks the hydroxybutan-2-yl group, which may affect its solubility and biological activity.

    6-(1-hydroxybutan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione: Lacks the dichlorophenyl group, potentially reducing its binding affinity to certain targets. The uniqueness of 5-(2,4-dichlorophenyl)-6-(1-hydroxybutan-2-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

Molecular Formula

C18H19Cl2N3O3

Molecular Weight

396.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-6-(1-hydroxybutan-2-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H19Cl2N3O3/c1-4-11(9-24)23-8-14-15(17(25)22(3)18(26)21(14)2)16(23)12-6-5-10(19)7-13(12)20/h5-8,11,24H,4,9H2,1-3H3

InChI Key

ZFCNZEOTUUHKOK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N1C=C2C(=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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